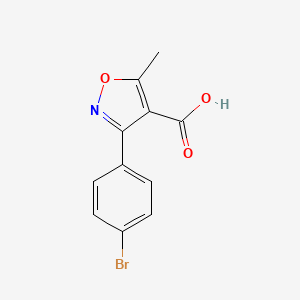

3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid

Overview

Description

3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heteroaromatic compounds that contain an oxygen atom and a nitrogen atom in the ring. The presence of a bromophenyl group and a carboxylic acid function in this compound suggests potential reactivity and a range of possible applications in chemical synthesis and pharmaceutical research.

Synthesis Analysis

The synthesis of related isoxazole compounds has been explored in various studies. For instance, the bromination of the methyl group of 3-aryl-5-methyl-isoxazole-4-carboxylate to obtain 3-aryl-5-bromomethyl-isoxazole-4-carboxylate, which is a precursor to 3-aryl-5-formyl-isoxazole-4-carboxylate, has been described . This indicates that halogenation reactions are viable for modifying the isoxazole ring, which could be applicable to the synthesis of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid.

Molecular Structure Analysis

The molecular structure of isoxazole derivatives has been the subject of experimental and theoretical studies. For example, the structural study of 5-amino-3-methylisoxazolo-4-carboxylic acid p-chlorophenylamide, which shares a similar isoxazole core with the compound of interest, was performed using density functional theory (DFT) and crystallographic measurements . These methods could be applied to determine the molecular structure of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid and predict its reactivity.

Chemical Reactions Analysis

Isoxazole derivatives can participate in various chemical reactions due to their heteroaromatic nature and functional groups. The tautomerism between 5-hydroxyisoxazoles and isoxazol-5-ones, as well as the basicity and acidity of these compounds, have been recorded . This suggests that 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid could also exhibit interesting chemical behavior, such as tautomerism or participation in acid-base reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can be influenced by their molecular structure and substituents. The study of molecular cocrystals of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with carboxylic acids demonstrates the importance of hydrogen bonding in the solid-state structures of such compounds . This information could be relevant to understanding the properties of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid, such as its solubility, melting point, and potential for forming cocrystals.

Scientific Research Applications

Multicomponent Transformation and Biomedical Applications

The compound has been studied for its transformative properties in electrochemically induced multicomponent reactions. Specifically, 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid has been reacted with other compounds to produce derivatives that hold promise for various biomedical applications, particularly in the regulation of inflammatory diseases. This is supported by docking studies that highlight the compound's potential in biomedical fields (Ryzhkova, Ryzhkov & Elinson, 2020).

Synthetic Pathways and Derivative Formation

Research has explored the synthesis of derivatives from the base structure of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid. Syntheses processes have been developed to produce compounds like 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids and various other isoxazole derivatives. These synthetic pathways expand the range of potential applications for derivatives of the compound, including drug development and other areas of chemical research (Martins et al., 2002).

Optical Properties and Applications

The compound has been a part of studies investigating its optical properties. Derivatives of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid have been synthesized and analyzed for their optical nonlinearity using techniques like the open-aperture z-scan technique. Findings from these studies suggest the potential of these compounds in applications like optical limiting (Chandrakantha et al., 2013).

Docking Studies and Medicinal Applications

The compound and its derivatives have been the subject of docking studies to evaluate their potential in medicinal applications. These studies often focus on the interaction of the compound with biological molecules and can provide insights into the potential therapeutic applications of the compound and its derivatives (Robins et al., 2007).

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with enzymes such as acetylcholinesterase (ache) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .

Mode of Action

It’s worth noting that similar compounds have been shown to reduce the activity of ache . This reduction in AchE activity can affect normal nerve pulse transmission, leading to dramatic behavioral changes and body movement impairment .

Biochemical Pathways

Compounds with similar structures have been associated with the production of reactive oxygen species (ros) and oxidative stress . Overexpression of ROS and increased oxidative stress can negatively affect different cellular components .

Pharmacokinetics

Similar compounds have been noted for their lipophilicity , which can influence their absorption and distribution within the body.

Result of Action

Similar compounds have been shown to cause significant reductions in ache levels . This can lead to dramatic behavioral changes, body movement impairment, and even reduced survival rates in organisms .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid. For instance, the compound’s stability and reactivity can be influenced by factors such as temperature, pH, and the presence of other substances . .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(4-bromophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO3/c1-6-9(11(14)15)10(13-16-6)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTWRRPFCWHWFSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=C(C=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30624551 | |

| Record name | 3-(4-Bromophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid | |

CAS RN |

91182-58-0 | |

| Record name | 3-(4-Bromophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile](/img/structure/B1344036.png)

![2-[2-Fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1344046.png)

![3-[(2-Fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1344050.png)